3-Amino-5-bromoindolin-2-one hydrochloride CAS number and properties
3-Amino-5-bromoindolin-2-one hydrochloride CAS number and properties
An In-Depth Technical Guide to 3-Amino-5-bromoindolin-2-one hydrochloride for Researchers and Drug Development Professionals
Core Compound Identification and Properties
3-Amino-5-bromoindolin-2-one hydrochloride is a synthetically derived organic compound. The indolinone core is a privileged scaffold in drug discovery, and the strategic placement of the bromine atom and the amino group provides versatile handles for further chemical modification.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
| CAS Number | 119884-84-3 | [1][2] |
| Molecular Formula | C₈H₈BrClN₂O | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥97% to 99% (supplier dependent) | [1][2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl | [1] |
| InChIKey | ZPTWXWQOQKYHCZ-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| Predicted LogP | 1.8228 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Note: Some properties, such as LogP and TPSA, are computationally predicted.
Synthesis and Mechanistic Considerations
While specific, detailed synthetic protocols for 3-Amino-5-bromoindolin-2-one hydrochloride are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous structures. A common approach involves the reduction of a corresponding nitro-substituted precursor.
A potential synthetic workflow is outlined below. This multi-step process is designed to ensure high purity and yield of the final product.
Experimental Protocol: A Generalized Approach
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Nitration of the Indolinone Core: The starting material, 5-bromoindolin-2-one, is carefully nitrated. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions. The nitro group is directed to the 3-position.
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Reduction of the Nitro Group: The resulting 5-bromo-3-nitroindolin-2-one intermediate is then subjected to reduction. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid.[4] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reaction profile.
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Formation of the Hydrochloride Salt: The free base, 3-amino-5-bromoindolin-2-one, is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the desired hydrochloride salt.
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Purification: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity if required.
Analytical Characterization
To ensure the identity, purity, and quality of 3-Amino-5-bromoindolin-2-one hydrochloride, a suite of analytical techniques should be employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[5]
Table 2: Analytical Methods for Compound Validation
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and aliphatic proton signals consistent with the indolinone structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the eight unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and determination of molecular weight. | A prominent peak corresponding to the mass of the protonated free base. |
| HPLC | Quantitative purity analysis. | A single major peak indicating high purity, typically >97%. |
| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C-Br bonds. |
Applications in Drug Discovery and Medicinal Chemistry
The indolinone scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[6] 3-Amino-5-bromoindolin-2-one hydrochloride serves as a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.
Role as a Kinase Inhibitor Scaffold
The primary amino group at the 3-position and the bromine atom at the 5-position provide convenient points for chemical diversification, allowing for the exploration of structure-activity relationships. This is particularly relevant in the design of kinase inhibitors. The indolinone core can act as a scaffold to orient functional groups that interact with the ATP-binding site of kinases.
Recent studies have highlighted the potential of 5-bromoindolin-2-one derivatives as potent anticancer agents.[7][8] For instance, derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[8]
The development of such inhibitors is a cornerstone of modern targeted cancer therapy. The versatility of 3-Amino-5-bromoindolin-2-one hydrochloride makes it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry place.[2] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Amino-5-bromoindolin-2-one hydrochloride is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an ideal starting point for the synthesis of novel therapeutic agents. As research into targeted therapies continues to expand, the importance of such versatile chemical building blocks is set to grow.
References
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Arctom Scientific. CAS NO. 1893457-72-1 | 3-Amino-5-bromoindole Hydrochloride. [Link]
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Molport. (3S)-3-amino-5-bromo-3-(hydroxymethyl)-7-nitro-2,3-dihydro-1H-indol-2-one hydrochloride. [Link]
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PubChemLite. 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]
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PubChemLite. 3-amino-5-bromo-1-methyl-2,3-dihydro-1h-indol-2-one hydrochloride. [Link]
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MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
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MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
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